![molecular formula C8H4ClNO2S B1590190 6-Chlorobenzo[d]thiazole-2-carboxylic acid CAS No. 3622-03-5](/img/structure/B1590190.png)

6-Chlorobenzo[d]thiazole-2-carboxylic acid

Overview

Description

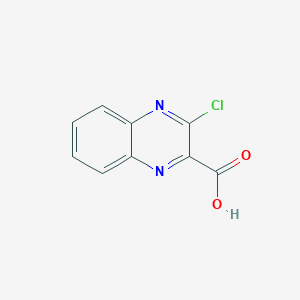

6-Chlorobenzo[d]thiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H4ClNO2S . It is a derivative of benzothiazole .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Chemical Reactions Analysis

This compound may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its IUPAC name is 6-chloro-1,3-benzothiazole-2-carboxylic acid, and its molecular weight is 214.65 .Scientific Research Applications

Synthesis of Biological Compounds

6-Chlorobenzo[d]thiazole-2-carboxylic acid is utilized in the synthesis of various biological compounds. For instance, it is used in the creation of N-substituted-3-chloro-2-azetidinones, which exhibit good to moderate antibacterial activity against microorganisms like Staphylococcus aureus and Escherichia coli, and have been tested against fungal species (Chavan & Pai, 2007).

Crystal Formation Studies

Research includes the investigation of non-covalent interactions between carboxylic acid derivatives and organic bases such as 6-bromobenzo[d]thiazol-2-amine. This study aids in understanding the binding mechanisms of these compounds in salt and co-crystal formation, which is important in pharmaceutical and material science (Jin et al., 2012).

Catalyst Research

This compound derivatives are used in catalysis research, particularly in the synthesis of zinc complexes for carbon dioxide and epoxide coupling processes. These catalysts are significant in the creation of polycarbonates and other polymers (Darensbourg, Wildeson, & Yarbrough, 2002).

Pharmaceutical Compound Synthesis

The acid plays a role in synthesizing various pharmaceutical compounds. For example, it's used in preparing thiazolidinone compounds derived from Schiff bases, which have shown biological activity and potential in medical applications (Saleh et al., 2020).

Drug Discovery Building Blocks

This compound derivatives are important building blocks in drug discovery. They have been used to synthesize hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives, which offer possibilities for diverse chemical modifications and bioactivity studies (Durcik et al., 2020).

Antiinflammatory Activity Research

Research on derivatives of this compound includes the investigation of their antiinflammatory, analgesic, and antipyretic activities, which are crucial in the development of new therapeutic agents (Abignente et al., 1983).

Antimicrobial Agent Development

Compounds synthesized from this compound are tested for antimicrobial properties. For example, 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).

Coord

ination Polymer ResearchThe acid is used in the synthesis of coordination polymers, which are important in the development of new materials with unique properties. Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, a related compound, has been studied for its ability to form various metal derivatives, which are analyzed for their structural and thermal properties (Aprea et al., 2010).

Acid-Base Equilibrium Studies

Research involving this compound includes studying acid-base equilibria in mixed solvents. This research provides valuable insights into the behavior of aromatic carboxylic acids in various solvent systems, which is crucial for understanding chemical reactions in non-aqueous environments (Georgieva, Velinov, & Budevsky, 1978).

Antitumor Agent Synthesis

The acid is also used in the synthesis of potential antitumor agents, such as imidazo[2,1‐b]thiazole‐5‐carboxylic acids and their derivatives. These compounds are important in cancer research for their potential antitumor activity, although not all synthesized compounds show significant activity (Andreani et al., 1983).

Synthesis of Thiazolines

This compound derivatives are also involved in the synthesis of 2-substituted 2-thiazolines. These compounds are important in organic chemistry for their potential applications in various chemical reactions and as building blocks in synthesizing more complex molecules (Suzuki & Izawa, 1976).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been evaluated for their anti-inflammatory and analgesic activities , suggesting potential targets within these biological pathways.

Biochemical Pathways

, related compounds have been shown to impact the cyclo-oxygenase and 5-lipoxygenase pathways. These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .

Result of Action

Related compounds have been shown to have significant anti-inflammatory and analgesic activities .

properties

IUPAC Name |

6-chloro-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZTXJYJMOJSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551753 | |

| Record name | 6-Chloro-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3622-03-5 | |

| Record name | 6-Chloro-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)

![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)

![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)